

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-thiol

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-2-thiol

Cat. No.: B038977

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **6-(Trifluoromethyl)pyridine-2-thiol**, a key building block in medicinal chemistry and agrochemical synthesis. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold confers unique properties that are highly sought after in the development of novel therapeutic agents and active ingredients.

Chemical Identity and Structure

6-(Trifluoromethyl)pyridine-2-thiol is a fluorinated heterocyclic compound. Its structure is characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a thiol group at the 2-position.

- CAS Number: 121307-80-0
- Molecular Formula: C₆H₄F₃NS
- Molecular Weight: 179.16 g/mol
- SMILES: C1=CC(=NC(=C1)S)C(F)(F)F
- InChI Key: Information not available in search results.

Physicochemical and Computational Data

The properties of this molecule make it a valuable intermediate in organic synthesis. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability when incorporated into larger molecules. A summary of its key properties is presented below.

Property	Value	Source
Molecular Weight	179.16	
Topological Polar Surface Area (TPSA)	12.89 Å ²	
LogP (calculated)	2.3891	
Hydrogen Bond Acceptors	2	
Hydrogen Bond Donors	1	
Rotatable Bonds	0	

Synthesis and Application

3.1. Synthesis Strategies

The synthesis of trifluoromethylpyridine (TFMP) derivatives is a critical process for accessing a wide range of agrochemical and pharmaceutical compounds. Common synthetic strategies for TFMP derivatives include:

- Chlorine/Fluorine Exchange: This method often starts with a trichloromethylpyridine, which undergoes a halogen exchange reaction to introduce the fluorine atoms.
- Cyclocondensation Reactions: Building the pyridine ring from a smaller, trifluoromethyl-containing building block is another powerful approach.
- Direct Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-formed pyridine ring using specialized reagents.

While a specific, detailed protocol for the synthesis of **6-(Trifluoromethyl)pyridine-2-thiol** was not found in the provided search results, a general workflow can be inferred from the synthesis of related compounds. For instance, a common precursor for such molecules is a halogenated trifluoromethylpyridine, such as 2-chloro-6-(trifluoromethyl)pyridine. This intermediate can then react with a sulfur nucleophile to introduce the thiol group.

3.2. Role in Drug Discovery and Agrochemicals

The trifluoromethyl group is a cornerstone in modern medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

- Enhanced Lipophilicity: The CF_3 group increases the molecule's affinity for lipids, which can improve its ability to cross cell membranes and enhance oral bioavailability.
- Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C- F_3 group can block metabolic pathways, increasing the drug's half-life.
- Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets like enzymes or receptors.

Derivatives of trifluoromethylpyridine are key components in numerous commercialized agrochemicals, including fungicides (e.g., Fluazinam) and herbicides, as well as in pharmaceuticals targeting a range of diseases. Their versatility makes them valuable intermediates for creating libraries of complex molecules for screening and development.

Experimental Protocol: General Synthesis of a Pyridine-2-sulfonyl Chloride

A specific experimental protocol for **6-(Trifluoromethyl)pyridine-2-thiol** was not available. However, the following protocol for a related compound, 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, demonstrates a typical subsequent reaction from the corresponding thiol, illustrating its utility as a reactive intermediate.

Objective: To synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride from 5-(Trifluoromethyl)pyridine-2-thiol.

Materials:

- 5-(Trifluoromethyl)pyridine-2-thiol
- Chlorine gas (Cl₂)
- Hydrochloric acid (HCl) solution
- Reaction vessel equipped with gas inlet and stirrer
- Standard laboratory glassware for extraction and purification

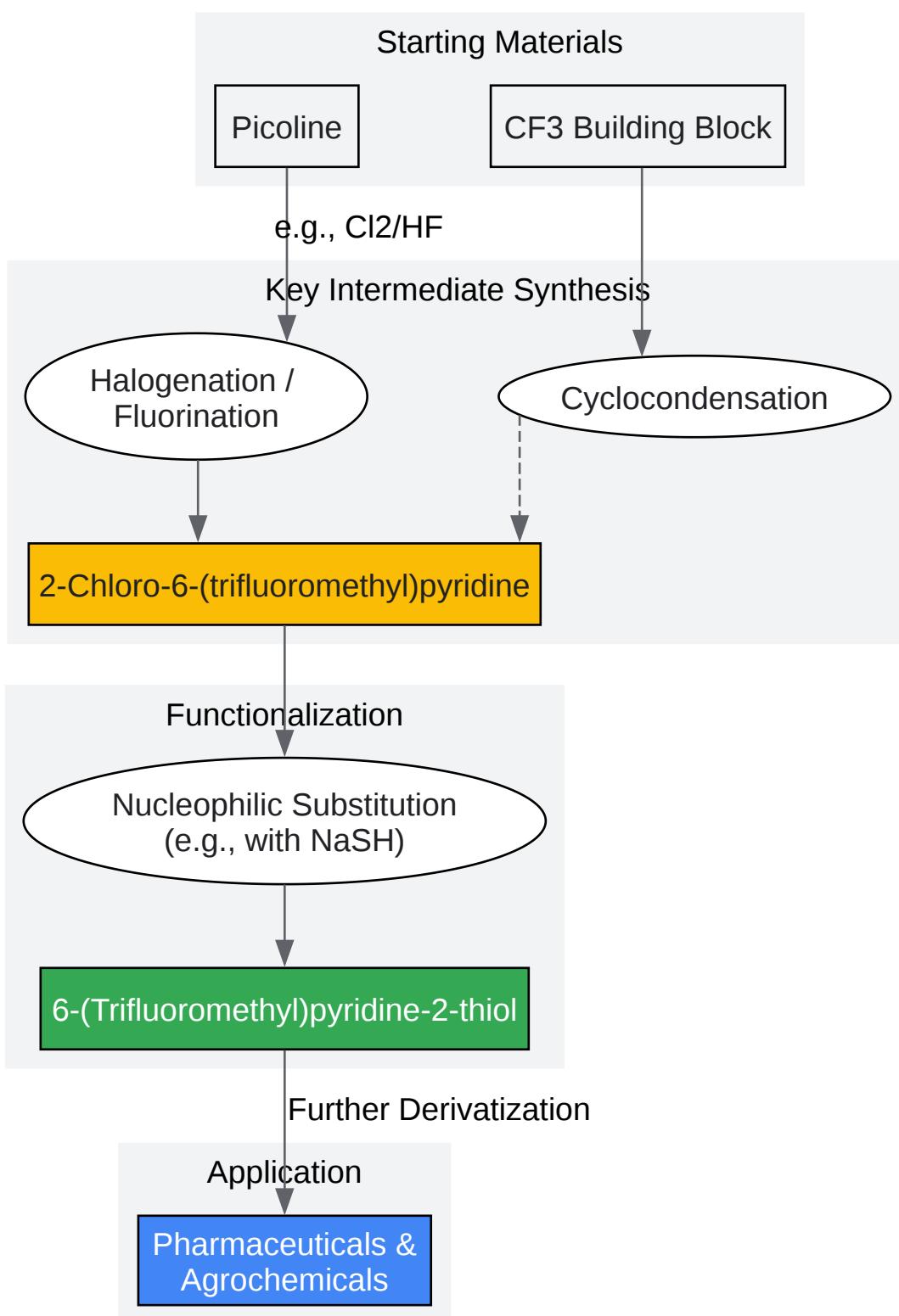
Methodology:

- Reaction Setup: Dissolve 5-(Trifluoromethyl)pyridine-2-thiol in a suitable HCl solution within the reaction vessel.
- Chlorination: Bubble chlorine gas through the stirred solution. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
- Work-up: Once the reaction is complete, the reaction mixture is typically quenched and extracted with an organic solvent.
- Purification: The crude product is purified, often through column chromatography or recrystallization, to yield the final 5-trifluoromethylpyridine-2-sulfonyl chloride.

Disclaimer: This is a generalized protocol based on a cited application and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Visualization of Synthetic Logic

The following diagram illustrates a generalized synthetic pathway for producing functionalized trifluoromethylpyridine derivatives, highlighting the role of key intermediates.

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Caption: Generalized workflow for the synthesis of trifluoromethylpyridine derivatives.

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